molecular formula C25H22N2O3S B2502245 (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate CAS No. 634170-50-6

(Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate

Cat. No.: B2502245
CAS No.: 634170-50-6
M. Wt: 430.52
InChI Key: NCQDISQJHZPPLB-QPLCGJKRSA-N
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Description

(Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and an ethyl benzoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetic acid with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate moiety, where nucleophiles such as amines or thiols can replace the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)-N-phenylacetamide
  • (4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetic acid

Uniqueness

Compared to similar compounds, (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate is unique due to its ethyl benzoate moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-2-30-24(29)19-15-13-18(14-16-19)17-22-23(28)27(21-11-7-4-8-12-21)25(31-22)26-20-9-5-3-6-10-20/h3-16,22H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQDISQJHZPPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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